molecular formula C21H25N3O6S B2791055 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 392323-55-6

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B2791055
CAS No.: 392323-55-6
M. Wt: 447.51
InChI Key: VOEFIFMWXAJBRR-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.
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Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-14-10-15(2)13-23(12-14)31(28,29)18-7-4-16(5-8-18)21(25)22-19-9-6-17(30-3)11-20(19)24(26)27/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEFIFMWXAJBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a synthetic compound belonging to the class of sulfonyl benzamides. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine moiety, a sulfonyl group, and a benzamide core. The presence of methoxy and nitro substituents may enhance the compound's biological activity by improving its binding affinity to various biological targets.

PropertyValue
Molecular FormulaC21H25N3O6S
Molecular Weight425.51 g/mol
XLogP3-AA4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially leading to the inhibition or activation of specific biochemical pathways. The benzamide moiety may further enhance the binding affinity due to its structural characteristics.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .

In vitro studies evaluating the anti-HBV activity of related compounds revealed significant inhibitory effects on HBV replication:

CompoundIC50 (µM)SI (Selectivity Index)
IMB-05231.9958
Lamivudine (3TC)7.37>440

These results suggest that modifications to the benzamide structure can lead to enhanced antiviral efficacy.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic disorders. Similar compounds have been shown to modulate the activity of enzymes such as 11 β-hydroxysteroid dehydrogenase type 1, which plays a role in obesity and diabetes management.

Case Studies

  • Study on Antiviral Effects : A study conducted on N-phenylbenzamide derivatives demonstrated that these compounds could inhibit HBV replication effectively. The mechanism was linked to increased levels of A3G within cells, which directly impacts HBV core protein and nucleocapsid packaging .
  • Enzyme Interaction Studies : Research involving enzyme inhibition has indicated that sulfonamide derivatives can serve as effective probes in studying enzyme interactions, potentially leading to new therapeutic strategies for metabolic disorders.

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepTemperature (°C)Time (h)SolventCatalystYield (%)
Sulfonylation80–1006–8DMFPyridine65–75
Amidation25–4012–24DCMEDC/HOBt70–85
Final PurificationEthyl AcetateSilica Gel>95% purity

Basic: Which analytical techniques are most reliable for confirming the molecular structure of this compound?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms the sulfonyl and methoxy groups .
    • 2D NMR (COSY, HSQC) resolves overlapping signals and assigns connectivity .
  • Mass Spectrometry (HRMS/ESI-MS) : Validates the molecular ion peak (e.g., m/z 424.53 for [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, bond lengths, and angles, particularly for the sulfonamide and piperidine moieties .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:
Contradictions in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Experimental Variability : Differences in assay conditions (e.g., pH, buffer composition) or cell lines. Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
  • Structural Analogues : Compare activity with structurally related compounds (e.g., replacing 3,5-dimethylpiperidine with 4-methylpiperidine) to identify critical pharmacophores .
  • Solubility/Purity : Ensure compounds are ≥95% pure (HPLC) and dissolved in DMSO with concentrations verified via UV-Vis .

Q. Methodological Workflow :

Reproduce assays under identical conditions.

Perform dose-response curves (3–5 independent replicates).

Use molecular docking to assess target binding consistency (e.g., AutoDock Vina) .

Advanced: What computational strategies predict the binding affinity of this compound to biological targets?

Answer:

  • Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using software like Schrödinger Suite or AutoDock. Focus on sulfonamide interactions with catalytic lysines .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of hydrogen bonds with the nitro group and sulfonyl oxygen .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors/donors to predict activity .

Q. Validation :

  • Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:
Key Modifications :

  • Piperidine Substituents : Replace 3,5-dimethyl groups with bulkier (e.g., cyclohexyl) or polar (e.g., hydroxyl) groups to probe steric/electronic effects .
  • Nitro/Methoxy Groups : Introduce electron-withdrawing (e.g., cyano) or electron-donating (e.g., amino) groups on the benzamide ring .

Q. Experimental Design :

Synthesize 10–15 analogues with systematic substitutions.

Test in vitro activity (e.g., enzyme inhibition, cell viability assays).

Perform ADMET profiling (e.g., microsomal stability, Caco-2 permeability) .

Q. Data Analysis :

  • Use PCA (Principal Component Analysis) to correlate structural features with bioactivity .

Advanced: What strategies mitigate instability of the nitro group under physiological conditions?

Answer:

  • Prodrug Design : Mask the nitro group as a nitroreductase-sensitive prodrug (e.g., nitro → amine via enzymatic reduction) .
  • Formulation Optimization : Use lyophilized powders or cyclodextrin complexes to enhance aqueous stability .
  • pH Control : Buffer solutions (pH 6.5–7.4) minimize nitro group degradation .

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